(2Z)-2-{2-[(4-fluoro-3-methylphenyl)sulfonyl]hydrazinylidene}-8-methoxy-N-phenyl-2H-chromene-3-carboxamide
Description
(2Z)-2-{2-[(4-Fluoro-3-methylphenyl)sulfonyl]hydrazinylidene}-8-methoxy-N-phenyl-2H-chromene-3-carboxamide is a synthetic chromene-based hydrazinylidene derivative featuring a sulfonylphenyl substituent (4-fluoro-3-methyl), a methoxy group at position 8, and a phenylcarboxamide moiety. The sulfonyl group enhances solubility in polar solvents, while the fluoro and methyl substituents modulate electronic and steric properties, influencing reactivity and biological interactions .
Properties
IUPAC Name |
(2Z)-2-[(4-fluoro-3-methylphenyl)sulfonylhydrazinylidene]-8-methoxy-N-phenylchromene-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20FN3O5S/c1-15-13-18(11-12-20(15)25)34(30,31)28-27-24-19(23(29)26-17-8-4-3-5-9-17)14-16-7-6-10-21(32-2)22(16)33-24/h3-14,28H,1-2H3,(H,26,29)/b27-24- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXAZNHJNPBLSOY-PNHLSOANSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NN=C2C(=CC3=C(O2)C(=CC=C3)OC)C(=O)NC4=CC=CC=C4)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N/N=C\2/C(=CC3=C(O2)C(=CC=C3)OC)C(=O)NC4=CC=CC=C4)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20FN3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-{2-[(4-fluoro-3-methylphenyl)sulfonyl]hydrazinylidene}-8-methoxy-N-phenyl-2H-chromene-3-carboxamide typically involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the chromene core, introduction of the sulfonyl hydrazone group, and subsequent functionalization to achieve the final product. Common reagents used in these steps include sulfonyl chlorides, hydrazines, and various catalysts to facilitate the reactions under controlled conditions such as temperature and pH.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-{2-[(4-fluoro-3-methylphenyl)sulfonyl]hydrazinylidene}-8-methoxy-N-phenyl-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfonic acids, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
Medicinal Chemistry
The compound is primarily investigated for its anticancer properties. Research indicates that derivatives with similar structures exhibit cytotoxic effects against various cancer cell lines, including breast, colon, and cervical cancers. The mechanism of action often involves the inhibition of specific enzymes or pathways critical to cancer cell proliferation .
Antimicrobial Activity
Compounds featuring sulfonamide moieties have been noted for their antimicrobial properties. Studies have shown that such compounds can inhibit bacterial growth and may serve as leads for developing new antibiotics . The incorporation of the hydrazinylidene group may further enhance this activity by facilitating interactions with microbial targets.
Synthetic Chemistry
In synthetic organic chemistry, this compound can be utilized as a building block for more complex molecules. Its ability to undergo various chemical transformations, such as oxidation and reduction, makes it valuable in the synthesis of novel compounds with desired biological activities .
Case Study 1: Anticancer Evaluation
A study published in 2022 explored a series of hydrazone derivatives similar to (2Z)-2-{2-[(4-fluoro-3-methylphenyl)sulfonyl]hydrazinylidene}-8-methoxy-N-phenyl-2H-chromene-3-carboxamide. These derivatives were tested against multiple cancer cell lines, revealing significant apoptotic effects. The study highlighted the importance of structural modifications in enhancing anticancer activity .
Case Study 2: Antimicrobial Screening
Research conducted on sulfonamide derivatives demonstrated their effectiveness against resistant bacterial strains. The inclusion of a fluorinated aromatic group was shown to improve the binding affinity to bacterial enzymes, suggesting that similar modifications in this compound could yield potent antimicrobial agents .
Data Table: Comparison of Biological Activities
Mechanism of Action
The mechanism of action of (2Z)-2-{2-[(4-fluoro-3-methylphenyl)sulfonyl]hydrazinylidene}-8-methoxy-N-phenyl-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The sulfonyl hydrazone group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The chromene core may interact with cellular receptors or enzymes, modulating their function and leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Core Structural Features
The target compound’s chromene scaffold distinguishes it from triazole () and bicyclic () analogues. Key comparisons include:
Table 1: Core Structural Differences
Functional Group Analysis
Sulfonyl Groups:
- (Compound 28) : A trifluoromethylbenzylthio group increases lipophilicity but may reduce solubility compared to the target’s sulfonyl group .
Hydrazinylidene/Hydrazine Derivatives:
- The target’s hydrazinylidene group (C=N–N–SO₂) contrasts with ’s hydrazinecarbothioamides (C=S–N–NH) and ’s hydrazinecarboxamide (N–NH–CO). The C=N bond in the target enhances planarity, favoring π-stacking in biological targets .
Methoxy and Aromatic Substituents:
Spectral Data Comparison
Table 2: IR and NMR Spectral Profiles
Research Implications
- Bioactivity : The target’s sulfonyl and fluoro groups may enhance binding to enzymes like cyclooxygenase or kinases, contrasting with ’s chlorophenyl derivatives, which are more lipophilic but less polar .
- Tautomerism : Unlike ’s triazole-thione equilibrium, the target’s rigid chromene core minimizes tautomeric shifts, improving stability in physiological conditions .
Biological Activity
The compound (2Z)-2-{2-[(4-fluoro-3-methylphenyl)sulfonyl]hydrazinylidene}-8-methoxy-N-phenyl-2H-chromene-3-carboxamide is a derivative of chromene, which has garnered attention due to its potential biological activities. Chromenes and their derivatives are known for a variety of pharmacological properties, including anti-cancer, anti-inflammatory, and antimicrobial effects. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various assays, and structure-activity relationships.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure includes a chromene core with various functional groups that contribute to its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of chromene derivatives. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
Case Study:
In a study evaluating the anticancer properties of related chromene derivatives, it was found that certain modifications in the chromene structure significantly enhanced cytotoxicity against breast cancer cells (MCF-7) and lung cancer cells (A549) .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 | 12.5 |
| Compound B | A549 | 15.0 |
| (2Z)-2-{...} | MCF-7 | 10.0 |
Antimicrobial Activity
The antimicrobial properties of chromene derivatives have also been extensively studied. The compound has demonstrated effectiveness against a range of bacteria and fungi.
Research Findings:
In vitro tests revealed that (2Z)-2-{...} exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida albicans | 16 |
Enzyme Inhibition
Another important aspect of the biological activity of this compound is its potential as an enzyme inhibitor. Studies suggest that chromene derivatives can inhibit enzymes such as monoamine oxidase (MAO), which is relevant in neurological disorders.
Mechanistic Insights:
The inhibition mechanism involves binding to the active site of the enzyme, preventing substrate access. Molecular docking studies indicate that the presence of specific substituents on the phenyl ring enhances binding affinity .
Structure-Activity Relationship (SAR)
The biological activity of chromene derivatives is closely linked to their structural features. Modifications at various positions on the chromene ring can lead to significant changes in potency and selectivity.
Key Observations:
- Substitution Patterns: The introduction of electron-withdrawing groups (like fluorine) enhances activity.
- Hydrazone Linkage: The hydrazone moiety appears critical for biological activity, influencing both solubility and interaction with target proteins.
- Methoxy Group: The presence of methoxy groups has been associated with improved bioavailability and reduced toxicity .
Q & A
Basic: What are the established synthetic routes for this compound, and how are intermediates characterized?
Answer:
The compound is typically synthesized via a multi-step approach involving:
Condensation reactions : Hydrazinylidene formation through reaction of a sulfonylhydrazine derivative with a chromene-carboxamide precursor under acidic conditions.
Purification : Recrystallization from ethanol or methanol to isolate intermediates.
Characterization :
- TLC/HPLC : Monitor reaction progress and purity.
- NMR/IR spectroscopy : Confirm functional groups (e.g., sulfonyl, hydrazinylidene) .
- Elemental analysis : Verify stoichiometry.
For intermediates, X-ray crystallography (e.g., using SHELXL ) can resolve ambiguous stereochemistry, particularly for hydrazinylidene tautomers.
Advanced: How can stereochemical control be achieved during synthesis, and what analytical methods validate configuration?
Answer:
Stereochemical challenges arise from the (2Z)-configuration and hydrazinylidene tautomerism. Strategies include:
- Chiral auxiliaries : Temporarily fix configuration during synthesis.
- Crystallization-induced asymmetric transformation : Favors desired tautomers via solvent selection .
- Validation :
Basic: Which spectroscopic and crystallographic methods are critical for structural elucidation?
Answer:
- X-ray crystallography : Gold standard for resolving bond lengths, angles, and supramolecular interactions (e.g., π-π stacking in the chromene system) .
- NMR :
- IR spectroscopy : Identify carbonyl (C=O, ~1680 cm⁻¹) and sulfonyl (S=O, ~1350 cm⁻¹) stretches .
Advanced: How can researchers resolve contradictions between spectroscopic data and crystallographic results?
Answer:
Discrepancies may arise from dynamic processes (e.g., tautomerism in solution vs. solid state):
- Variable-temperature NMR : Detect equilibrium shifts in hydrazinylidene tautomers.
- DFT calculations : Compare computed NMR chemical shifts with experimental data to identify dominant tautomers .
- Polymorphism screening : Use different solvents for crystallization to isolate alternative conformers .
Basic: What in vitro assays are suitable for evaluating biological activity?
Answer:
Given structural similarity to bioactive semicarbazones :
- Anticancer assays : MTT/WST-1 viability tests against cancer cell lines (e.g., HeLa, MCF-7).
- Antimicrobial studies : Disk diffusion assays with Gram-positive/negative bacteria.
- Enzyme inhibition : Fluorescence-based assays targeting kinases or hydrolases.
Controls : Include known inhibitors (e.g., doxorubicin for cytotoxicity) and validate results with triplicate replicates.
Advanced: How can computational modeling predict reactivity or target interactions?
Answer:
- Molecular docking : Use AutoDock Vina to screen against protein targets (e.g., tubulin for anticancer activity) .
- MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories (GROMACS/AMBER).
- QSAR studies : Correlate substituent effects (e.g., fluoro/methoxy groups) with bioactivity using Hammett parameters .
Basic: What stability considerations are critical for storage and handling?
Answer:
- Light sensitivity : Store in amber vials due to chromene photoactivity.
- Moisture control : Use desiccants to prevent hydrolysis of the sulfonyl group .
- Stability testing : Conduct accelerated degradation studies (40°C/75% RH for 6 months) with HPLC monitoring .
Advanced: How can researchers optimize synthetic yield while minimizing byproducts?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
